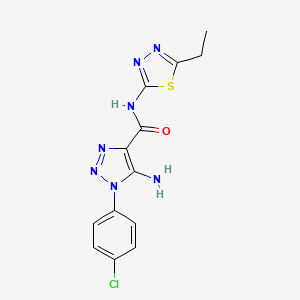![molecular formula C18H28N2O3S B5183385 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5183385.png)
4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide, also known as AMSB, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. By inhibiting these pathways, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide can reduce the production of pro-inflammatory cytokines and promote cell death in cancer cells.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to have various biochemical and physiological effects, including reducing inflammation, promoting cell death in cancer cells, and protecting against neuronal cell death. In addition, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments is its low toxicity and good bioavailability, which allows for higher doses to be administered without causing adverse effects. However, one of the limitations of using 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research and development of 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide and its effects on various signaling pathways.
合成方法
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide involves a multistep process, starting with the reaction of 4-nitrobenzoic acid with allyl methyl sulfone in the presence of a base. The resulting product is then reduced to the corresponding amine, which is further reacted with 1-isopropyl-2-methylpropylamine and benzoyl chloride to yield 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide.
科学研究应用
4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and melanoma. In inflammation research, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to protect against neuronal cell death and improve cognitive function.
属性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-7-12-20(24(6,22)23)16-10-8-15(9-11-16)18(21)19-17(13(2)3)14(4)5/h7-11,13-14,17H,1,12H2,2-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJOLGFSGKSPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5183303.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183305.png)
![methyl 2-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5183327.png)
![4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5183333.png)
acetic acid](/img/structure/B5183335.png)

![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5183343.png)
![1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5183349.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5183361.png)

![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5183383.png)
![N~2~-(4-ethylphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183390.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5183397.png)
![2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5183403.png)